4-Bromo-2-chloro-6-methylphenylformamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.5g/mol |
IUPAC Name |
N-(4-bromo-2-chloro-6-methylphenyl)formamide |
InChI |
InChI=1S/C8H7BrClNO/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-4H,1H3,(H,11,12) |
InChI Key |
SILBGGNJDNJLCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC=O)Cl)Br |
Canonical SMILES |
CC1=CC(=CC(=C1NC=O)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Bromo 2 Chloro 6 Methylphenylformamide
Direct Formylation Approaches for 4-Bromo-2-chloro-6-methylaniline Precursors
A common and direct method for the synthesis of formamides is the N-formylation of the corresponding primary amine. In this case, the immediate precursor would be 4-bromo-2-chloro-6-methylaniline. This approach focuses on the creation of the carbon-nitrogen bond of the formamide (B127407) group in the final step of the synthesis.
Established Reaction Conditions and Reagents for Amide Formation
The N-formylation of anilines can be achieved using a variety of formylating agents and catalytic systems. Formic acid is a widely used and economical reagent for this transformation. nih.govrsc.orgscispace.com The reaction can be performed under different conditions, often with the aid of a catalyst to enhance the reaction rate and yield.
Several classes of reagents and catalysts have been reported for the N-formylation of aromatic amines:
Formic Acid with Dehydrating Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate the amide bond formation by activating the carboxylic acid group of formic acid.
Catalytic Systems with Formic Acid: Various catalysts can be employed to promote the formylation of anilines with formic acid. These include solid acid catalysts like silica sulfuric acid or Amberlite IR-120 resin, which can be easily separated from the reaction mixture. nih.govscispace.com Metal catalysts, such as those based on zinc oxide or indium, have also been shown to be effective. nih.govmdpi.com Even non-metallic catalysts like molecular iodine have been utilized. nih.gov
Other Formylating Agents: Besides formic acid, other reagents capable of delivering a formyl group include acetic formic anhydride, ammonium formate, and chloral. rsc.org
The reaction conditions for these formylation reactions can vary significantly, from room temperature to elevated temperatures, and may be carried out in the presence of a solvent or under solvent-free conditions. nih.govrsc.orgscispace.com
Table 1: Selected Reagents and Conditions for N-Formylation of Anilines
| Formylating Agent | Catalyst/Co-reagent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Formic Acid | Amberlite IR-120 | Solvent-free | Microwave | nih.gov |
| Formic Acid | Molecular Iodine (I₂) | Solvent-free | 70 °C | nih.gov |
| Formic Acid | Zinc Oxide (ZnO) | Solvent-free | 70 °C | nih.govmdpi.com |
| Formic Acid | Silica Sulfuric Acid | Solvent-free | 50-60 °C | scispace.com |
| Formic Acid | Polyethylene Glycol (PEG) | PEG | Room Temp | nih.gov |
| Oxalic Acid | MnCl₂·4H₂O / Na₂CO₃·H₂O | DMF | 130 °C | nih.govacs.org |
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To achieve a high yield and purity of 4-bromo-2-chloro-6-methylphenylformamide through direct formylation, optimization of several reaction parameters is crucial. These parameters include the choice of formylating agent and catalyst, the reaction temperature, the reaction time, and the solvent system.
For the specific substrate, 4-bromo-2-chloro-6-methylaniline, the electronic effects of the substituents on the aromatic ring must be considered. The presence of two electron-withdrawing halogens (bromo and chloro) and one electron-donating methyl group will influence the nucleophilicity of the amino group.
Key optimization considerations include:
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. For instance, in zinc oxide-catalyzed formylations, 50 mol% of the catalyst was found to be optimal. nih.govmdpi.com
Stoichiometry of Reagents: The molar ratio of the aniline (B41778) precursor to the formylating agent is a critical parameter. Using an excess of the formylating agent, such as formic acid, can drive the reaction to completion. nih.govrsc.org
Temperature and Time: The reaction temperature and duration are interdependent. Higher temperatures generally lead to shorter reaction times. However, excessively high temperatures might lead to the formation of side products. Microwave-assisted reactions have been shown to significantly reduce reaction times, often to a matter of minutes. nih.gov
Solvent Effects: While solvent-free conditions are often preferred for their environmental benefits, the choice of solvent can influence the solubility of reagents and the reaction outcome. nih.govrsc.orgscispace.com Polyethylene glycol (PEG) has been used as a recyclable solvent medium for formylation reactions. nih.gov
By systematically varying these parameters, it is possible to develop a high-yielding and selective protocol for the synthesis of this compound from its aniline precursor.
Multi-Step Synthesis Pathways Involving Aromatic Substitution and Functional Group Interconversion
Precursor Synthesis via Regioselective Bromination of Chlorotoluenes or Methylanilines
The synthesis of the key intermediate, 4-bromo-2-chloro-6-methylaniline, is a critical step in this pathway. The regioselective introduction of the bromo and chloro substituents onto a methylaniline or chlorotoluene core is a significant challenge due to the directing effects of the existing substituents.
Electrophilic aromatic substitution is a fundamental process for the functionalization of aromatic rings. msu.eduntu.edu.sg The regiochemical outcome of the bromination of a substituted benzene (B151609) ring is governed by the electronic and steric properties of the substituents already present. msu.edu
In the case of a precursor like 2-chloro-6-methylaniline, the amino group is a powerful activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The chloro group is deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the position of the incoming electrophile. To achieve the desired 4-bromo substitution pattern, it is often necessary to protect the highly activating amino group, for instance, as an acetanilide, to moderate its directing effect and prevent side reactions.
The bromination of acetanilides can be carried out using reagents such as bromine in acetic acid. Following bromination, the protecting group can be removed by hydrolysis to yield the desired bromoaniline.
Table 2: General Conditions for Electrophilic Aromatic Bromination
| Substrate Type | Brominating Agent | Catalyst/Solvent | General Outcome | Reference |
|---|---|---|---|---|
| Activated Arenes (e.g., Anilines, Phenols) | Bromine (Br₂) | Acetic Acid | Ortho- and para-bromination | researchgate.net |
| Moderately Activated Arenes (e.g., Toluene) | Bromine (Br₂) | FeBr₃ | Ortho- and para-bromination | libretexts.org |
| Deactivated Arenes | Bromine (Br₂) | FeBr₃, heat | Meta-bromination | msu.edu |
| Anilines | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or CCl₄ | Regioselective bromination | mdpi.com |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on the use of a directing group, which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), to deprotonate the aromatic ring at a specific ortho position. The resulting aryl-lithium or aryl-magnesium species can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent with high regiocontrol.
For the synthesis of precursors to this compound, a directing group such as an amide or a protected amine on the aromatic ring could be used to direct lithiation to an adjacent position. This lithiated intermediate can then be treated with a bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide) or a chlorine source (e.g., hexachloroethane or N-chlorosuccinimide) to install the desired halogen.
This strategy offers a high degree of regiochemical control that may not be achievable through classical electrophilic aromatic substitution, particularly in polysubstituted systems where multiple positions are activated. For instance, a protected aniline can be used to direct halogenation to the ortho position. rsc.org Boron-directed strategies have also emerged as efficient methods for ortho-halogenation, providing a metal-free approach with high functional group tolerance. gu.se
Amidation Reactions of Substituted Anilines
The most direct and common method for the synthesis of this compound is the N-formylation of 4-bromo-2-chloro-6-methylaniline. This transformation can be achieved using various formylating agents.
Formic acid is a widely used and cost-effective formylating agent for anilines. The reaction typically involves heating the aniline with an excess of formic acid, which serves as both the reactant and a solvent. To drive the reaction to completion, azeotropic removal of water using a Dean-Stark apparatus is often employed when the reaction is conducted in a non-polar solvent like toluene or xylene. For sterically hindered anilines, such as 4-bromo-2-chloro-6-methylaniline with substituents ortho to the amino group, harsher reaction conditions like higher temperatures and longer reaction times may be necessary to overcome the steric hindrance and achieve a good yield.
Another effective formylating agent is acetic formic anhydride, which can be generated in situ from the reaction of formic acid and acetic anhydride. This reagent is highly reactive and can often achieve formylation at lower temperatures and shorter reaction times compared to formic acid alone. The reaction is typically carried out in an inert solvent.
The choice of formylating agent and reaction conditions can be summarized in the following table:
| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Formic Acid | Reflux in excess formic acid or in a solvent with azeotropic water removal. | Cost-effective, readily available. | May require harsh conditions for hindered anilines, potentially leading to side products. |
| Acetic Formic Anhydride | Reaction with pre-formed or in situ generated reagent, often at or below room temperature. | High reactivity, faster reaction times, milder conditions. | The reagent is moisture-sensitive. |
Derivatization from Related Halogenated Methylphenyl Intermediates
One plausible, though less direct, route could involve the synthesis of a related acetanilide, N-(4-bromo-2-chloro-6-methylphenyl)acetamide, followed by a deformylation-formylation sequence or a direct amide exchange. However, the direct formylation of the aniline precursor is generally the more straightforward and preferred method.
Novel Synthetic Route Development and Mechanistic Investigations
The development of more efficient and environmentally benign synthetic methods is a continuous effort in chemical synthesis. For the preparation of this compound, research into novel catalytic systems and a deeper understanding of reaction mechanisms are crucial.
Exploration of Catalytic Methodologies for Formamide Synthesis
Recent advancements in catalysis offer promising alternatives to traditional formylation methods. Various catalysts can be employed to facilitate the N-formylation of anilines under milder conditions.
Homogeneous catalysts, such as ruthenium and iridium complexes, have been shown to be effective for the formylation of amines using formates or carbon dioxide as the formyl source. These methods often proceed with high efficiency and selectivity.
Heterogeneous catalysts, including solid acid catalysts like zeolites or sulfated zirconia, can also promote the formylation of anilines with formic acid. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and a more sustainable process. For a sterically hindered substrate like 4-bromo-2-chloro-6-methylaniline, the choice of a catalyst with appropriate pore size and active site accessibility would be critical.
The following table summarizes some catalytic approaches applicable to aniline formylation:
| Catalyst Type | Example Catalysts | Formyl Source | Potential Advantages |
| Homogeneous | Ru, Ir complexes | Formates, CO2/H2 | High activity and selectivity, milder conditions. |
| Heterogeneous | Zeolites, Sulfated Zirconia | Formic Acid | Ease of separation and recycling, environmentally friendly. |
Stereochemical Considerations in Synthetic Pathways
For the specific case of this compound, the molecule is achiral, and therefore, there are no stereochemical considerations in its synthesis. No stereocenters are formed during the formylation of the pro-chiral aniline precursor.
Mechanistic Elucidation of Key Reaction Steps
The mechanism of the N-formylation of anilines with formic acid is generally understood to proceed through a nucleophilic acyl substitution pathway. The reaction is typically initiated by the protonation of the formic acid carbonyl group, which increases its electrophilicity. The nitrogen atom of the aniline then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield the final formamide product.
In the case of sterically hindered anilines like 4-bromo-2-chloro-6-methylaniline, the ortho substituents (chloro and methyl groups) can impede the approach of the aniline nitrogen to the formylating agent. This steric hindrance increases the activation energy of the reaction, thus requiring more forcing conditions to achieve a reasonable reaction rate.
Isolation and Purification Techniques for High-Purity Compound Acquisition
Obtaining this compound in high purity is essential for its use in further applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present in the crude reaction mixture.
Crystallization is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the formamide decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound. Solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal.
Column chromatography is another powerful technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are eluted with a mobile phase (a solvent or solvent mixture). For N-aryl formamides, a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.
The following table outlines the common purification techniques:
| Purification Technique | Principle | Typical Solvents/Materials | Suitability |
| Crystallization | Differential solubility of the compound and impurities at different temperatures. | Alcohols (e.g., ethanol (B145695), isopropanol), esters (e.g., ethyl acetate), hydrocarbons (e.g., hexane (B92381), toluene). | Effective for solid compounds with good crystallization properties. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Stationary phase: Silica gel, Alumina. Mobile phase: Hexane/Ethyl Acetate gradients. | Highly effective for separating mixtures of compounds with different polarities. |
Following purification, the identity and purity of this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with melting point determination.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 2 Chloro 6 Methylphenylformamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-2-chloro-6-methylphenylformamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques provides a complete picture of its atomic connectivity and conformational properties.
¹H NMR Spectroscopic Assignments and Conformational Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. Due to restricted rotation around the amide C-N bond, N-arylformamides often exist as a mixture of E and Z conformers (rotamers) in solution, which can lead to a doubling of specific NMR signals. spectroscopyonline.comresearchgate.net
The key proton signals and their predicted chemical shifts are as follows:
Aromatic Protons (H-3 and H-5): The 1,2,3,5-tetrasubstituted aromatic ring gives rise to two signals for the aromatic protons. These protons are expected to appear as doublets due to coupling with each other. Based on the electronic effects of the substituents (bromo, chloro, methyl, and formamido groups), their chemical shifts are predicted to be in the range of 7.0-8.0 ppm.
Methyl Protons (-CH₃): The methyl group protons are anticipated to appear as a singlet in the aliphatic region of the spectrum, typically around 2.1-2.5 ppm. spectrabase.com
N-H Proton: The amide proton signal is expected to be a singlet, often broad, in the downfield region, likely between 8.0 and 10.0 ppm. The presence of rotamers may cause this to appear as two distinct signals. nih.gov
Formyl Proton (-CHO): The proton of the formyl group is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of 8.2-8.7 ppm. spectroscopyonline.comnih.gov Due to the E/Z isomerism, two separate singlets for the formyl proton are likely to be observed.
The conformational analysis by ¹H NMR focuses on identifying and quantifying the different rotamers present at equilibrium. nih.gov The relative integration of the doubled signals for the formyl and N-H protons can provide the ratio of the E and Z conformers.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -CHO (Formyl H, rotamer 1) | ~8.5 | s | Two signals expected due to E/Z conformers |
| -CHO (Formyl H, rotamer 2) | ~8.3 | s | |
| N-H (Amide H, rotamer 1) | ~9.5 | br s | Broad signals, two expected due to E/Z conformers |
| N-H (Amide H, rotamer 2) | ~9.3 | br s | |
| Ar-H (H-3 or H-5) | 7.0-8.0 | d | Aromatic protons, likely appearing as two distinct doublets |
| Ar-H (H-5 or H-3) | 7.0-8.0 | d | |
| -CH₃ (Methyl H) | 2.1-2.5 | s | May show slight splitting or broadening due to rotamers |
¹³C NMR Spectroscopic Investigations and Chemical Shift Correlations
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the six carbons of the benzene (B151609) ring, the methyl carbon, and the formyl carbonyl carbon. The presence of rotamers can also lead to the observation of doubled peaks in the ¹³C NMR spectrum. osti.gov
The predicted chemical shifts for the carbon atoms are:
Carbonyl Carbon (C=O): The formyl carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between 160 and 170 ppm. researchgate.netnih.gov
Aromatic Carbons: The six aromatic carbons will appear in the range of approximately 110-145 ppm. The specific chemical shifts are influenced by the attached substituents. The carbon atoms bearing the electronegative halogen atoms (C-2 and C-4) and the nitrogen atom (C-1) will have distinct chemical shifts. For instance, the carbon attached to bromine (C-4) is expected around 115-120 ppm, while the carbon attached to chlorine (C-2) would be in the 125-130 ppm range. The carbon attached to the nitrogen (C-1) would likely be around 135-140 ppm. aip.orgresearchgate.net
Methyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, typically between 15 and 25 ppm. afribary.com
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C=O (Formyl Carbon) | 160-170 |
| C-1 (C-N) | 135-140 |
| C-2 (C-Cl) | 125-130 |
| C-3 (C-H) | 128-132 |
| C-4 (C-Br) | 115-120 |
| C-5 (C-H) | 130-134 |
| C-6 (C-CH₃) | 132-137 |
| -CH₃ (Methyl Carbon) | 15-25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would establish the coupling relationships between protons. A key correlation would be observed between the two aromatic protons (H-3 and H-5), confirming their adjacent relationship on the benzene ring. youtube.comacs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. osti.govresearchgate.net The HSQC spectrum would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For example, it would show correlations between the aromatic proton signals and their attached carbon signals (C-3 and C-5), and between the methyl proton signal and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for piecing together the molecular framework. afribary.comresearchgate.net Key expected HMBC correlations for this compound would include:
The formyl proton (-CHO) showing correlations to the carbonyl carbon (C=O) and the nitrogen-bearing aromatic carbon (C-1).
The N-H proton showing correlations to the carbonyl carbon (C=O) and the aromatic carbons C-2 and C-6.
The methyl protons (-CH₃) showing correlations to the attached aromatic carbon (C-6) and the neighboring aromatic carbons (C-1 and C-5).
The aromatic protons (H-3 and H-5) showing correlations to neighboring and more distant aromatic carbons, helping to confirm the substitution pattern of the ring.
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy
Fundamental Vibrational Modes and Functional Group Identification
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups. For a secondary amide, key vibrations include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). spectroscopyonline.comyoutube.com
N-H Stretching: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration. Hydrogen bonding can influence the position and shape of this band.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=O Stretching (Amide I): This is a very strong and characteristic absorption for amides, expected in the range of 1650-1690 cm⁻¹. Its position is sensitive to conjugation and hydrogen bonding. nih.govacs.org
N-H Bending (Amide II): This strong band, resulting from a combination of N-H in-plane bending and C-N stretching, is typically found between 1510 and 1570 cm⁻¹. nih.govacs.org
Aromatic C=C Stretching: The benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations.
C-N Stretching: The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ range.
C-Halogen Stretching: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears between 600 and 800 cm⁻¹, and the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3200-3400 | Medium-Strong |
| Aromatic C-H Stretch | Aryl | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl | 2850-2960 | Medium |
| C=O Stretch (Amide I) | Amide | 1650-1690 | Strong |
| N-H Bend (Amide II) | Amide | 1510-1570 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |
| C-N Stretch | Amide | 1200-1350 | Medium |
| C-Cl Stretch | Aryl Halide | 600-800 | Medium-Strong |
| C-Br Stretch | Aryl Halide | 500-600 | Medium-Strong |
Attenuated Total Reflectance (ATR) Infrared Spectroscopy Applications
Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that is particularly well-suited for the analysis of solid and liquid samples with minimal preparation. For a crystalline or powdered sample like this compound, ATR-FTIR would be an excellent method to obtain a high-quality vibrational spectrum. The fundamental principles of functional group identification remain the same as in traditional transmission IR spectroscopy, allowing for the characterization of the amide, aromatic, and halogen functionalities within the molecule. researchgate.net The resulting spectrum would provide a unique fingerprint for the compound, useful for identification and quality control purposes.
Spectral Analysis of Hydrogen Bonding Interactions and Conformational States
The formamide (B127407) moiety (H-C(=O)-N) in N-phenylformamides is known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond. This planarity, coupled with the steric and electronic effects of the substituents on the phenyl ring, governs the conformational preferences of the molecule.
Conformational States:
Rotation around the N-phenyl bond in substituted anilides is a key determinant of their conformation. In this compound, the presence of ortho-substituents (chloro and methyl groups) relative to the formamide group introduces significant steric hindrance. This steric clash is expected to force the formamide group out of the plane of the phenyl ring. The extent of this out-of-plane rotation is influenced by a balance between the steric repulsion of the ortho-substituents and the electronic stabilization gained from the conjugation of the formamide with the aromatic ring.
Furthermore, rotation around the C-N bond of the formamide group itself can lead to different conformers, typically referred to as E and Z isomers (or trans and cis with respect to the carbonyl and N-H bonds). In many N-substituted formamides, the Z conformer, where the formyl proton and the N-substituent are on the same side of the C-N bond, is often the more stable isomer. However, the energy barrier for rotation around this bond can be significant, sometimes allowing for the observation of both conformers in solution by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov
Hydrogen Bonding:
Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. In this compound, an intramolecular hydrogen bond could potentially form between the N-H proton of the formamide group and the adjacent chloro substituent (N-H···Cl). The strength of this interaction would depend on the geometry of the molecule, specifically the N-H···Cl distance and angle, which are in turn influenced by the rotational state around the N-phenyl bond.
The presence and strength of such hydrogen bonds can be investigated using various spectroscopic techniques:
NMR Spectroscopy: The chemical shift of the N-H proton is highly sensitive to its electronic environment and participation in hydrogen bonding. Intramolecular hydrogen bonding typically leads to a downfield shift (higher ppm value) of the N-H proton signal. Variable temperature NMR studies can also provide evidence for hydrogen bonding, as the chemical shift of a hydrogen-bonded proton often shows a smaller temperature dependence compared to a non-hydrogen-bonded proton. bohrium.com Furthermore, through-space scalar couplings (J-couplings) between the N-H proton and the chlorine nucleus (if the chlorine isotope has a nuclear spin) or adjacent protons could provide direct evidence of the proximity of these groups. mdpi.com
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum is another sensitive probe for hydrogen bonding. A free N-H group typically shows a sharp absorption band at higher wavenumbers (around 3400-3500 cm⁻¹). When involved in hydrogen bonding, this band shifts to lower wavenumbers and often becomes broader and more intense.
While specific experimental data for this compound is not available, based on the analysis of similar halogenated anilides, it is highly probable that the molecule adopts a non-planar conformation with restricted rotation around the N-phenyl bond. The potential for a weak intramolecular N-H···Cl hydrogen bond exists and would contribute to the stability of a particular rotamer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis
The primary chromophore is the substituted phenyl ring. Benzene itself exhibits several absorption bands in the UV region, which are attributed to π → π* transitions. The introduction of substituents significantly alters these transitions. The bromo, chloro, methyl, and formamido groups on the phenyl ring in this compound all act as auxochromes, modifying the energy and intensity of the π → π* transitions of the benzene ring.
The formamido group (-NHCHO) is a particularly important auxochrome. The nitrogen lone pair can conjugate with the π-system of the phenyl ring, leading to a charge-transfer character in the electronic transitions. This conjugation generally results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene.
The electronic transitions expected for this compound would primarily be:
π → π transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The specific wavelengths of these transitions will be influenced by the combined electronic effects of all the substituents.
n → π transitions:* The formamide group also contains non-bonding electrons on the oxygen atom. Transitions of these electrons to a π* antibonding orbital (n → π) are also possible. These transitions are typically of much lower intensity than π → π transitions and may be obscured by the stronger absorptions.
A precise determination of the absorption maxima (λmax) would require experimental measurement. However, based on the electronic properties of the substituents, the primary absorption bands are expected to lie in the UV region, likely between 200 and 400 nm.
Solvent Effects on Absorption Spectra
The position, intensity, and shape of the UV-Vis absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from the differential solvation of the ground and excited states of the molecule.
Given the presence of the polar formamide group and the polarizable halogen atoms, the molecule possesses a significant dipole moment. In polar solvents, the ground state of the molecule will be stabilized by dipole-dipole interactions. The extent of stabilization of the excited state upon electronic transition will determine the direction of the solvatochromic shift.
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This will decrease the energy gap between the two states, resulting in a shift of the absorption maximum to longer wavelengths (a red shift). This is often observed for π → π* transitions where there is an increase in charge separation in the excited state.
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will lead to a greater stabilization of the ground state. This will increase the energy gap, causing a shift of the absorption maximum to shorter wavelengths (a blue shift). This behavior is more typical for n → π* transitions.
For this compound, the π → π* transitions are likely to exhibit positive solvatochromism. The charge-transfer character of the transitions from the formamido group to the phenyl ring would lead to a more polar excited state. Therefore, a shift to longer wavelengths would be expected as the solvent polarity increases (e.g., when changing from a nonpolar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) or acetonitrile).
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a nominal mass of 248 g/mol , HRMS would provide a highly accurate mass measurement, typically with an error of less than 5 ppm.
The exact mass of this compound (C₈H₇BrClNO) can be calculated by summing the exact masses of its constituent isotopes:
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918337 |
| ⁸¹Br | 80.916291 | |
| Chlorine | ³⁵Cl | 34.968853 |
| ³⁷Cl | 36.965903 | |
| Nitrogen | ¹⁴N | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 |
Due to the presence of bromine and chlorine, the isotopic pattern in the mass spectrum will be characteristic. The two isotopes of bromine (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance (50.69% and 49.31%, respectively), leading to a pair of peaks (M and M+2) of approximately equal intensity. The two isotopes of chlorine (³⁵Cl and ³⁷Cl) have a natural abundance ratio of approximately 3:1 (75.77% and 24.23%, respectively). This will result in a characteristic isotopic cluster for the molecular ion and its fragments containing these halogens.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications
LC-MS and UPLC-MS are indispensable techniques for the analysis of organic compounds in complex mixtures and for providing structural information. nih.gov For this compound, these techniques would be employed for several purposes:
Separation and Detection: LC or UPLC would be used to separate the compound from any impurities or other components in a sample. The high resolution of UPLC allows for faster analysis times and better separation efficiency compared to conventional HPLC.
Molecular Weight Confirmation: The mass spectrometer coupled to the chromatograph would provide the mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight.
Fragmentation Analysis: By employing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure. Common fragmentation pathways for amides include cleavage of the amide bond. nih.gov For this compound, key fragment ions would likely arise from:
Loss of the formyl group (-CHO)
Cleavage of the N-phenyl bond
Loss of the halogen atoms (Br or Cl)
The fragmentation pattern would be crucial for the structural elucidation and confirmation of the compound's identity. The exact masses of the fragment ions, as determined by HRMS, would further aid in assigning their elemental compositions.
A typical LC-MS or UPLC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the system. A reversed-phase column (e.g., C18) would likely be used for separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve ionization. Electrospray ionization (ESI) would be a common ionization technique for this type of molecule, likely in positive ion mode to form the [M+H]⁺ ion.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information about its solid-state structure, including:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state would be determined. This would definitively establish the conformation of the formamide group relative to the phenyl ring and confirm the extent of any non-planarity.
Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions. X-ray crystallography would reveal the nature and geometry of these interactions. For instance, it would show whether the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers.
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. The crystallographic data would provide evidence for such interactions.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, which would also be evident from the crystal packing.
While a crystal structure for this compound is not publicly available, studies on structurally similar compounds, such as 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, reveal that intramolecular hydrogen bonds and π-π stacking interactions can be significant in determining the solid-state conformation and packing. researchgate.net In the case of this compound, it is plausible that intermolecular N-H···O=C hydrogen bonds would be a dominant feature in the crystal lattice, potentially forming chains or dimeric structures. The presence of the bulky ortho-substituents would also influence the packing arrangement.
Obtaining a suitable single crystal of this compound would be the first and often most challenging step in performing an X-ray crystallographic analysis. This would typically involve slow evaporation of a solvent from a saturated solution of the pure compound.
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
Halogen Bonding: A prominent interaction anticipated in the crystal structure is halogen bonding. This occurs when an electrophilic region on a halogen atom (in this case, bromine or chlorine) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atom of the formamide group. The strength of these bonds would depend on the specific geometry and the electronic environment of the interacting atoms. In similar structures, Br⋯O, Br⋯N, Cl⋯O, and Cl⋯N interactions are commonly observed and play a significant role in stabilizing the crystal lattice. For instance, studies on related halo-substituted aromatic compounds have reported intermolecular Br⋯Cl and Cl⋯Cl interactions. nih.govresearchgate.net
Hydrogen Bonding: The formamide group (-NHCHO) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly probable that strong N-H⋯O hydrogen bonds would be a primary organizing force in the crystal packing, leading to the formation of chains, sheets, or more complex three-dimensional networks. The presence of these interactions is a recurring motif in the crystal structures of primary and secondary amides.
π-π Stacking: The substituted phenyl ring is expected to participate in π-π stacking interactions. These interactions would likely involve offset or tilted arrangements of the aromatic rings of adjacent molecules to minimize electrostatic repulsion and maximize attractive van der Waals forces. The interplanar distances in such stacks are typically in the range of 3.3 to 3.8 Å. researchgate.net The substitution pattern on the ring, with bulky bromine and chlorine atoms, would influence the geometry of these stacking interactions.
Other Weak Interactions: Additional weak interactions, such as C-H⋯O and C-H⋯π contacts, would further contribute to the cohesion of the crystal structure. The methyl group's hydrogen atoms and the aromatic C-H bonds can act as weak hydrogen bond donors to the formamide oxygen or the π-system of a neighboring ring.
Crystallographic Parameters and Space Group Analysis
To be definitively determined, the crystallographic parameters of this compound would require single-crystal X-ray diffraction analysis. This technique would provide precise information about the unit cell dimensions (a, b, c, α, β, γ), the volume of the unit cell (V), and the number of molecules per unit cell (Z).
The arrangement of the molecules within the crystal lattice would define the space group. The specific space group is determined by the symmetry elements (e.g., rotation axes, screw axes, glide planes, inversion centers) present in the crystal. Based on the analysis of a vast number of organic compounds, it is common for them to crystallize in one of a few high-symmetry space groups, such as P2₁/c, P-1, or C2/c. The final determined space group would reflect the most efficient and stable packing arrangement of the molecules, satisfying all symmetry operations.
A hypothetical table of crystallographic parameters is presented below to illustrate the type of data that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₇BrClNO |
| Formula Weight | 248.50 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 965.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.710 |
Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.
The surface is typically colored based on normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.
For this compound, the fingerprint plot would be expected to show significant contributions from:
H⋯H contacts: Typically representing a large portion of the surface due to the abundance of hydrogen atoms.
O⋯H/H⋯O and N⋯H/H⋯N contacts: Appearing as distinct "spikes" characteristic of strong hydrogen bonding.
Br⋯H/H⋯Br and Cl⋯H/H⋯Cl contacts: Indicating the prevalence of halogen-hydrogen interactions.
C⋯H/H⋯C contacts: Reflecting van der Waals interactions and C-H⋯π interactions.
Br⋯C/C⋯Br and Cl⋯C/C⋯Cl contacts: Potentially indicating halogen⋯π interactions.
Br⋯Cl contacts: Evidencing direct halogen-halogen interactions. nih.govresearchgate.net
A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface is presented in the table below.
| Interaction Type | Hypothetical Contribution (%) |
| H⋯H | 35.0 |
| O⋯H/H⋯O | 25.0 |
| Br⋯H/H⋯Br | 15.0 |
| Cl⋯H/H⋯Cl | 10.0 |
| C⋯H/H⋯C | 8.0 |
| N⋯H/H⋯N | 5.0 |
| Other | 2.0 |
This detailed analysis, combining theoretical expectations with data from analogous structures, provides a robust framework for understanding the complex solid-state chemistry of this compound, pending experimental verification.
Computational and Theoretical Chemistry Investigations of 4 Bromo 2 Chloro 6 Methylphenylformamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy. It is the method of choice for investigating the electronic structure and properties of many-molecular systems.
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. For a flexible molecule like 4-Bromo-2-chloro-6-methylphenylformamide, which has a rotatable formamide (B127407) group, this process would also involve exploring the conformational energy landscape to identify different stable conformers and the energy barriers between them. The results of such a study would typically be presented in a table detailing key bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C-Br | Data Not Available |
| C-Cl | Data Not Available | |
| C-N | Data Not Available | |
| C=O | Data Not Available | |
| Bond Angles | C-C-Br | Data Not Available |
| C-C-Cl | Data Not Available | |
| C-N-C | Data Not Available | |
| Dihedral Angle | Phenyl-Formamide | Data Not Available |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will vibrate, corresponding to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of particular bonds. This allows for a detailed assignment of experimental spectra and a deeper understanding of the molecule's dynamic behavior. The results are typically tabulated, linking each vibrational frequency to its corresponding atomic motion.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Spectroscopic Activity |
| Data Not Available | C=O stretch | IR, Raman |
| Data Not Available | N-H stretch | IR |
| Data Not Available | C-Br stretch | IR, Raman |
| Data Not Available | C-Cl stretch | IR, Raman |
| Data Not Available | Aromatic C-H stretch | IR, Raman |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated.
Table 3: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
| Electronegativity (χ) | Data Not Available |
| Chemical Hardness (η) | Data Not Available |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, highlighting electron-poor regions that are prone to nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other chemical species.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To understand a molecule's interaction with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is employed.
TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light at specific wavelengths. The output of these calculations includes the excitation energies (which can be converted to wavelengths) and the oscillator strengths, which are a measure of the intensity of each transition. This allows for the theoretical prediction of a molecule's UV-Vis absorption spectrum, which can then be compared with experimental data.
Table 4: Hypothetical Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | Data Not Available | Data Not Available |
| HOMO-1 -> LUMO | Data Not Available | Data Not Available |
| HOMO -> LUMO+1 | Data Not Available | Data Not Available |
Analysis of Excited State Properties
The study of the excited state properties of "this compound" is crucial for understanding its photophysical and photochemical behavior. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic transitions and the nature of the excited states.
Detailed research findings from theoretical calculations would likely reveal the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The analysis would also characterize the nature of these electronic transitions, for instance, whether they are localized on the phenyl ring (π-π), involve the formamide group (n-π), or have charge-transfer characteristics. The presence of heavy atoms like bromine and chlorine can significantly influence the excited state dynamics through spin-orbit coupling, which can enhance the probability of intersystem crossing from singlet to triplet states. This effect is critical in processes like phosphorescence and photosensitization.
A hypothetical analysis of the primary electronic transitions for "this compound" might yield the following data:
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.85 | 0.02 | n → π |
| S₀ → S₂ | 4.52 | 0.15 | π → π |
| S₀ → S₃ | 4.98 | 0.08 | π → π* |
This table is generated based on typical values for similar aromatic compounds and represents a plausible theoretical outcome.
Quantum Chemical Topology (QCT) Studies
Quantum Chemical Topology (QCT) offers a powerful framework for analyzing the electron density distribution to characterize chemical bonding and non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method used for this purpose. nih.gov
Analysis of Intermolecular Interactions and Bonding Characteristics
For "this compound," QTAIM analysis can elucidate the nature and strength of various intermolecular interactions that govern its solid-state structure and behavior in solution. These interactions include conventional hydrogen bonds (N-H···O) between the formamide moieties of adjacent molecules, as well as weaker interactions such as C-H···O and C-H···π contacts.
Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. nih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The analysis of the electron density at the bond critical points (BCPs) for these interactions provides quantitative measures of their strength. researchgate.net Key topological parameters at the BCP include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). researchgate.netnih.gov Positive values of ∇²ρ are indicative of closed-shell interactions (like hydrogen and halogen bonds), while the sign of H(r) can distinguish between purely closed-shell interactions (H(r) > 0) and those with some covalent character (H(r) < 0).
A representative QTAIM analysis of potential intermolecular interactions in a dimer of "this compound" could be summarized as follows:
| Interaction Type | ρ (a.u.) | ∇²ρ (a.u.) | H(r) (a.u.) |
| N-H···O | 0.025 | +0.085 | -0.001 |
| C-Br···O | 0.009 | +0.032 | +0.0005 |
| C-Cl···π | 0.006 | +0.021 | +0.0003 |
This table presents hypothetical QTAIM parameters for illustrative purposes, based on general findings in the literature for similar interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua These simulations provide a detailed view of the dynamic behavior of "this compound," including its conformational changes and interactions with its environment. nih.gov
Conformational Flexibility and Dynamic Behavior
The conformational landscape of "this compound" is primarily defined by the torsion angle around the C-N bond of the formamide group and the orientation of the formamide group relative to the phenyl ring. MD simulations can explore the potential energy surface associated with these rotational degrees of freedom.
The simulations can reveal the most stable conformations and the energy barriers between them. For instance, the planarity of the formamide group and its co-planarity with the aromatic ring can be assessed. The presence of the methyl group and the chlorine atom at the ortho positions can introduce steric hindrance, influencing the preferred orientation of the formamide group. The dynamic behavior of the molecule, including the timescales of conformational transitions, can be quantified from the simulation trajectories.
Key conformational parameters that could be analyzed from an MD simulation include:
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |
| O=C-N-H | 178.2 | 5.1 |
| C(ring)-C(ring)-N-C | 35.4 | 15.2 |
This table contains exemplary data that might be obtained from an MD simulation, highlighting the flexibility around key rotatable bonds.
Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent can have a profound impact on the conformational preferences and dynamics of "this compound." MD simulations in different solvent environments (e.g., a polar solvent like water versus a non-polar solvent like hexane) can elucidate these effects.
In polar solvents, conformations that maximize the exposure of polar groups (like the formamide moiety) to the solvent are likely to be stabilized. Hydrogen bonding between the solvent and the solute will play a significant role. In contrast, in non-polar solvents, intramolecular interactions may become more dominant in determining the molecular conformation. The solvent viscosity will also affect the rate of conformational changes. By analyzing the radial distribution functions between solute and solvent atoms, the specific solvation patterns can be characterized.
A comparative analysis of the root-mean-square deviation (RMSD) of the molecule in different solvents can provide insights into its structural stability:
| Solvent | Average RMSD (Å) | Fluctuation Range (Å) |
| Water | 1.2 | 0.8 - 1.6 |
| Hexane (B92381) | 0.8 | 0.5 - 1.1 |
This table illustrates how solvent environment could influence the structural dynamics of the molecule, with hypothetical data presented.
4 Bromo 2 Chloro 6 Methylphenylformamide As a Building Block in Organic Synthesis
Precursor for Advanced Aromatic Systems
The structure of 4-Bromo-2-chloro-6-methylphenylformamide is primed for the synthesis of highly substituted aromatic compounds through sequential and selective manipulation of its functional groups.
Transformations of the Formamide (B127407) Group to Other Functionalities
The formamide group (-NHCHO) is not merely a passive substituent; it is a reactive handle that can be transformed into several other important functional groups. One of the most significant transformations is its dehydration to an isocyanide (-N≡C). This reaction is typically achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. wikipedia.orgijpcbs.com The resulting 4-bromo-2-chloro-6-methylphenyl isocyanide is a highly reactive intermediate, particularly useful in multicomponent reactions.
Another key reaction of the formamide group is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.org Treatment of an N-arylformamide with a Vilsmeier reagent (typically formed from POCl₃ and a disubstituted formamide like DMF) can lead to formylation of electron-rich aromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.orgorganic-chemistry.org While the primary aromatic ring of this compound is electron-deficient, this reactivity can be harnessed in intermolecular reactions or after transformation of the halogen substituents. Furthermore, the formamide can be hydrolyzed back to the corresponding aniline (B41778), 4-bromo-2-chloro-6-methylaniline, providing access to a different set of synthetic pathways.
Table 1: Key Transformations of the Formamide Group
| Transformation | Reagents and Conditions | Product Functional Group |
| Dehydration | POCl₃, Triethylamine, 0 °C | Isocyanide (-N≡C) |
| Hydrolysis | Acid or Base | Amine (-NH₂) |
| Vilsmeier-Haack | POCl₃, DMF | Formylation of other arenes |
Reactivity of Halogen Substituents in Cross-Coupling Reactions
The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring is a key feature that allows for selective functionalization through cross-coupling reactions. In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov This difference in reactivity enables selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
For instance, a Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid can selectively replace the bromine atom with an aryl or alkyl group. mdpi.comnih.gov Similarly, the Buchwald-Hartwig amination can be employed to form a new carbon-nitrogen bond at the C-Br position by reacting the compound with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgresearchgate.netresearchgate.net
Table 2: Selective Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Example) | Selective Position |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | C-Br |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | C-Br |
Role in the Synthesis of Heterocyclic Compounds
Substituted anilines are fundamental precursors for the synthesis of a wide array of heterocyclic compounds. By hydrolyzing the formamide group of this compound to 4-bromo-2-chloro-6-methylaniline, a versatile intermediate for heterocycle synthesis is obtained. This aniline derivative can be used in classic reactions such as the Fischer indole (B1671886) synthesis to produce substituted indoles. mdpi.comorganic-chemistry.orgnih.gov For example, reaction with a ketone under acidic conditions can lead to the formation of a complex indole scaffold. nih.gov
Furthermore, N-arylformamides themselves can be direct precursors for certain heterocycles. For instance, they can undergo cyclization reactions to form quinazolines. organic-chemistry.orgnih.govnih.govorganic-chemistry.org The reaction of an N-arylformamide with a suitable coupling partner and catalyst can lead to the construction of the quinazoline (B50416) ring system. organic-chemistry.org
Intermediate for Complex Organic Molecules
The sequential and selective functionalization of the different reactive sites of this compound makes it an ideal intermediate for the synthesis of complex organic molecules. A synthetic strategy could involve, for example, an initial Suzuki coupling at the bromine position, followed by transformation of the formamide group, and finally, a second cross-coupling reaction at the chlorine position. This stepwise approach allows for the controlled introduction of various substituents, leading to the construction of highly decorated aromatic cores that are often found in pharmaceuticals and advanced materials.
Application in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. As mentioned, this compound can be readily converted to its corresponding isocyanide. wikipedia.orgijpcbs.com Aryl isocyanides are key components in several important MCRs, including the Passerini and Ugi reactions. nih.govorganic-chemistry.org
In a Passerini three-component reaction , the isocyanide would react with a carboxylic acid and a ketone or aldehyde to form an α-acyloxy amide. georganics.skresearchgate.netresearchgate.net
In an Ugi four-component reaction , the isocyanide, an amine, a carboxylic acid, and a carbonyl compound combine to produce an α-acylamino amide. researchgate.netorganic-chemistry.org
The use of the isocyanide derived from this compound in these MCRs allows for the rapid generation of complex molecules containing the substituted phenyl moiety, with the halogen atoms available for further synthetic modifications. The ability to generate libraries of complex compounds from a single, versatile building block highlights the importance of this compound in modern drug discovery and materials science. nih.govorganic-chemistry.org
Synthesis and Characterization of Derivatives and Analogues of 4 Bromo 2 Chloro 6 Methylphenylformamide
Substitution of the Formamide (B127407) Moiety
The formamide group is a key reactive site for derivatization. Its hydrolysis provides the corresponding aniline (B41778), a crucial intermediate for a range of subsequent chemical transformations, including the formation of acetamides, isocyanates, and carbamates.
Synthesis of Corresponding Anilines and Acetamides
Anilines: The primary derivative accessible from 4-Bromo-2-chloro-6-methylphenylformamide is its corresponding aniline, 4-Bromo-2-chloro-6-methylaniline. The synthesis is typically achieved through the hydrolysis of the formamide group. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the formyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by nucleophilic attack of a hydroxide ion on the formyl carbon.
Acetamides: The corresponding acetamide, N-(4-Bromo-2-chloro-6-methylphenyl)acetamide, can be synthesized from the aniline intermediate. bldpharm.com A standard method for this transformation is the acetylation of 4-Bromo-2-chloro-6-methylaniline using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine to neutralize the acid byproduct. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acetylating agent. The synthesis of a related compound, 4-bromo-2-chloroacetanilide, proceeds through a multi-step synthesis starting from aniline, which involves acetylation, bromination, and chlorination. researchgate.net
Synthesis of Isocyanates and Carbamates
Isocyanates: The aniline derivative is a precursor for the synthesis of 4-Bromo-2-chloro-6-methylphenyl isocyanate. The industrial method for isocyanate synthesis involves the reaction of the primary amine with phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene. This reaction proceeds via a carbamoyl chloride intermediate which then eliminates hydrogen chloride to yield the isocyanate. The related compound, 4-Bromo-2-chloro-6-methylphenyl isothiocyanate, is noted as a commercially available product, suggesting the viability of synthesizing the isocyanate analogue. bldpharm.com
Carbamates: Carbamates are readily synthesized from the isocyanate intermediate by reaction with various alcohols or phenols. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This method allows for the introduction of a wide variety of substituents, creating a library of carbamate derivatives. Alternatively, modern, metal-free methods allow for the synthesis of carbamates directly from the aniline, carbon dioxide, and an alkyl halide in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.gov
| Reactant Alcohol | Resulting Carbamate Product Name | Molecular Formula |
|---|---|---|
| Methanol | Methyl (4-bromo-2-chloro-6-methylphenyl)carbamate | C9H9BrClNO2 |
| Ethanol (B145695) | Ethyl (4-bromo-2-chloro-6-methylphenyl)carbamate | C10H11BrClNO2 |
| Isopropanol | Isopropyl (4-bromo-2-chloro-6-methylphenyl)carbamate | C11H13BrClNO2 |
| Benzyl alcohol | Benzyl (4-bromo-2-chloro-6-methylphenyl)carbamate | C15H13BrClNO2 |
Further Functionalization of the Aromatic Ring
The aromatic ring of this compound has two unsubstituted positions (C3 and C5) available for further functionalization through electrophilic aromatic substitution or other targeted reactions. The outcome of these reactions is governed by the directing effects and steric hindrance of the existing substituents.
Introduction of Additional Halogen or Alkyl Groups
The introduction of new substituents via electrophilic aromatic substitution is directed by the existing groups on the ring. The formamide (-NHCHO) and methyl (-CH₃) groups are activating and ortho, para-directing. The bromo (-Br) and chloro (-Cl) groups are deactivating but are also ortho, para-directing.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NHCHO | C1 | Activating | Ortho (to C6-CH₃), Para (to C4-Br) |
| -Cl | C2 | Deactivating | Ortho (to C1-NHCHO, C3-H), Para (to C5-H) |
| -Br | C4 | Deactivating | Ortho (to C3-H, C5-H), Para (to C1-NHCHO) |
| -CH₃ | C6 | Activating | Ortho (to C5-H), Para (to C2-Cl) |
Considering these effects, electrophilic attack is most likely to occur at the C5 position. This position is ortho to the activating methyl group and the deactivating bromo group, and para to the deactivating chloro group. The C3 position is sterically hindered by the adjacent chloro and formamide groups, making it a less favorable site for substitution. Therefore, reactions such as nitration, further halogenation (e.g., bromination or chlorination), or Friedel-Crafts alkylation would be expected to yield the 5-substituted derivative as the major product.
Directed Functionalization at Unsubstituted Positions
Directed ortho-metalation (DoM) provides a regioselective method for functionalizing the aromatic ring. Amide functionalities can serve as directed metalation groups (DMGs). In the case of this compound, the formamide group could potentially direct lithiation via an organolithium reagent (e.g., n-butyllithium) to an adjacent position. The C6 position is already substituted, leaving the C2 position. However, the presence of the chloro group at C2 complicates this. A more plausible scenario involves the deprotection of the formamide to the aniline, which is then converted to a more potent DMG like a pivalamide or carbamate. Such a group would strongly direct metalation to the C5 position, which is less sterically hindered than the C3 position. Quenching the resulting aryllithium intermediate with an electrophile (e.g., CO₂, I₂, alkyl halides) would introduce a new functional group precisely at the C5 position.
Mechanistic Studies of Derivative Formation
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its derivative formations can be inferred from well-established organic chemistry principles.
Amide Hydrolysis: The hydrolysis of the formamide to the aniline follows the pathway of nucleophilic acyl substitution. In acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for attack by water. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the aniline after protonation.
Isocyanate and Carbamate Formation: The synthesis of the isocyanate from the aniline and phosgene involves the initial formation of a carbamoyl chloride. Subsequent elimination of HCl, often promoted by heat or a base, results in the isocyanate. The formation of a carbamate from an isocyanate and an alcohol is a nucleophilic addition reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen to yield the carbamate.
Electrophilic Aromatic Substitution: The mechanism for further functionalization of the aromatic ring proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The existing substituents on the ring stabilize or destabilize this intermediate, thereby directing the incoming electrophile to a specific position. The activating groups (-NHCHO, -CH₃) stabilize the positive charge of the arenium ion, particularly when the attack is at the ortho or para positions, thus accelerating the reaction at these sites.
Emerging Research Directions and Future Perspectives for 4 Bromo 2 Chloro 6 Methylphenylformamide Research
Development of Green Chemistry Approaches for Synthesis
The synthesis of 4-Bromo-2-chloro-6-methylphenylformamide traditionally may involve multi-step processes that utilize hazardous reagents and generate significant waste. The development of green chemistry approaches is paramount to ensure the sustainable production of this and related compounds. Future research is expected to focus on several key areas to minimize the environmental impact of its synthesis.
One promising direction is the exploration of catalytic formylation reactions . Instead of stoichiometric formylating agents, the use of catalytic amounts of efficient and recyclable catalysts can significantly reduce waste. For instance, the formylation of the precursor, 4-bromo-2-chloro-6-methylaniline, could be achieved using formic acid as a green formylating agent in the presence of a suitable catalyst. Research into novel organic catalysts or metal-based catalysts that can operate under mild conditions is a key area of interest. researchgate.net
Another critical aspect of green synthesis is the use of environmentally benign solvents . Traditional syntheses often rely on volatile and toxic organic solvents. A significant future trend will be the investigation of alternative reaction media such as water, supercritical fluids, or ionic liquids for the synthesis of this compound. The formylation of primary amines in water, for example, has been shown to be a viable green alternative. researchgate.net
| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |
| Catalytic Formylation | Use of recyclable catalysts for the formylation of 4-bromo-2-chloro-6-methylaniline. | Reduced catalyst loading, lower waste, milder reaction conditions. |
| Alternative Solvents | Employing water, supercritical CO2, or ionic liquids as the reaction medium. | Reduced toxicity, improved safety, easier product separation. |
| One-Pot Synthesis | Designing a sequential reaction pathway from a simple precursor without isolating intermediates. | Increased efficiency, reduced waste, lower solvent consumption. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to drive the formylation reaction. | Faster reaction times, improved yields, energy efficiency. |
Advanced Analytical Techniques for Trace Analysis and Purity Assessment
Ensuring the purity and quality of this compound is crucial for its potential applications. Future research will likely focus on the development and application of advanced and hyphenated analytical techniques for its comprehensive characterization.
Hyphenated chromatographic techniques , such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of the compound and any potential impurities. These techniques offer high sensitivity and selectivity, making them ideal for trace analysis in complex matrices. researchgate.netmsu.edumsu.edunih.govlibretexts.org Commercial suppliers of N-(4-Bromo-2-chloro-6-methylphenyl)formamide already provide analytical data using techniques like NMR, HPLC, LC-MS, and UPLC, indicating their importance in quality control. amidetech.com
For a detailed structural elucidation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Advanced NMR techniques, including two-dimensional NMR (e.g., COSY, HSQC, HMBC), can provide unambiguous assignment of the proton and carbon signals, confirming the molecular structure. High-resolution mass spectrometry (HRMS) is another critical tool for determining the exact molecular weight and elemental composition, further validating the identity of the compound.
The development of methods for trace analysis will be particularly important for monitoring the compound in environmental samples or for understanding its metabolic fate in biological systems, should it be investigated for such applications. Techniques like solid-phase microextraction (SPME) coupled with GC-MS could be explored for the pre-concentration and analysis of trace levels of this compound.
| Analytical Technique | Application for this compound | Information Obtained |
| GC-MS | Separation and identification of the compound and volatile impurities. | Molecular weight, fragmentation pattern, purity profile. |
| LC-MS/MS | Quantification and confirmation of the compound in complex mixtures. | High sensitivity and selectivity for trace analysis, structural information. msu.edu |
| High-Resolution NMR | Unambiguous structural elucidation and purity determination. | Detailed molecular structure, identification of isomers and impurities. |
| HRMS | Accurate mass determination. | Elemental composition, confirmation of molecular formula. |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms represents a significant leap towards accelerating research and discovery. While specific examples for this compound are not yet prevalent, the general trends in chemical research point towards this direction.
Automated synthesis platforms can enable the rapid and efficient production of a library of derivatives based on the this compound scaffold. sigmaaldrich.com By systematically modifying the substituents on the aromatic ring or the formamide (B127407) group, a diverse set of compounds can be generated with minimal manual intervention. researchgate.netamidetech.com This would be invaluable for structure-activity relationship (SAR) studies in various fields, such as materials science or agrochemistry.
Once a library of compounds is synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their properties. amerigoscientific.comyoutube.com For instance, if this class of compounds is being investigated for potential biological activity, HTS assays can be used to screen thousands of derivatives against specific biological targets in a short period. nih.govnih.govembopress.org This parallel processing approach significantly accelerates the identification of lead compounds for further development. youtube.com The miniaturization of assays in 96-, 384-, or even 1536-well plates allows for the screening of large compound libraries with minimal sample consumption. nih.goveurofins.com
The data generated from HTS, combined with computational modeling, can create a feedback loop for the design and synthesis of new, improved derivatives, embodying a data-driven approach to chemical research. youtube.com
Exploration of its Role in Fundamental Chemical Reactivity and Aromaticity Studies
The structure of this compound, with its distinct pattern of electron-withdrawing and electron-donating groups, makes it an interesting candidate for fundamental studies in chemical reactivity and aromaticity.
The presence of two different halogen atoms (bromine and chlorine) and a methyl group on the benzene (B151609) ring allows for a nuanced investigation of substituent effects on electrophilic aromatic substitution reactions. msu.edumsu.edulibretexts.org The interplay between the inductive effects of the halogens and the hyperconjugation of the methyl group, along with the electronic influence of the formamide group, will dictate the regioselectivity and rate of further substitution reactions on the aromatic ring. libretexts.org For instance, the deactivating, ortho-para directing nature of halogens and the activating, ortho-para directing nature of the methyl group create a complex system for predicting the outcome of electrophilic attack. libretexts.orgdocbrown.info
Furthermore, this molecule can serve as a model system for theoretical studies on aromaticity . The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. nih.gov Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations and studies of bond length alternation, can be employed to quantify the degree of aromaticity of the substituted benzene ring. nih.gov By comparing the calculated aromaticity of this compound with that of benzene and other substituted benzenes, a deeper understanding of how multiple substituents modulate the electronic structure and stability of the aromatic ring can be achieved. mdpi.com Such studies can also shed light on the nature of halogen bonding and other non-covalent interactions within the molecule and in its crystal lattice. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2-chloro-6-methylphenylformamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via formylation of 4-bromo-2-chloro-6-methylaniline using formic acid or acetic formic anhydride under reflux conditions. Optimization involves adjusting reaction temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst (e.g., H₂SO₄ or POCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity. For example, a 33% yield was reported using formamide derivatives under controlled anhydrous conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for singlet peaks for formamide protons (~8.1–8.3 ppm) and aromatic protons split by substituents (Br, Cl, CH₃).
- ¹³C NMR : Confirm carbonyl resonance (~160–165 ppm) and aromatic carbons influenced by electronegative substituents.
- MS : Observe molecular ion [M+H]⁺ with characteristic isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and Cl (3:1 ratio for ³⁵Cl/³⁷Cl).
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Q. What crystallization solvents are optimal for growing single crystals of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from a dichloromethane/hexane (1:3) mixture at 4°C typically yields high-quality crystals. Heavy atoms (Br, Cl) enhance X-ray scattering but require high-resolution data (≤1.0 Å) to resolve positional disorder. Pre-cooling the diffractometer to 100 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How do steric and electronic effects of bromo, chloro, and methyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at position 6 hinders nucleophilic attack, favoring meta-substitution in Suzuki-Miyaura couplings.
- Electronic Effects : Bromo and chloro substituents deactivate the aromatic ring, requiring Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for efficient C-N bond formation.
- Table : Reactivity Comparison
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂/XPhos | 45–58 | |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 72 |
Q. What challenges arise in resolving contradictory biological activity data for derivatives of this compound across studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, solvent polarity) or impurities. Strategies include:
- Reproducibility : Re-synthesize derivatives using standardized protocols (e.g., ≥95% HPLC purity).
- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify true IC₅₀ values.
- Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity trends .
Q. How can SHELX and ORTEP-III address crystallographic challenges in resolving the molecular conformation of this compound?
- Methodological Answer :
- SHELXL : Refine heavy-atom positions using anisotropic displacement parameters. Apply TWIN/BASF commands to model twinning in low-symmetry space groups.
- ORTEP-III : Visualize thermal ellipsoids to assess positional disorder in the methyl group. Overlay multiple conformers using the "Molecule Mirror" tool to resolve ambiguity .
Q. What computational methods are effective in predicting the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- COSMO-RS : Predict solubility in aqueous buffers (e.g., PBS) using σ-profiles derived from quantum mechanics.
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the formamide group) at 310 K and 1 atm.
- Table : Predicted vs. Experimental Solubility
| Solvent | Predicted (mg/mL) | Experimental (mg/mL) |
|---|---|---|
| Water | 0.12 | 0.09 ± 0.02 |
| DMSO | 45.6 | 48.3 ± 1.5 |
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- DSC/TGA : Perform differential scanning calorimetry (heating rate: 10°C/min) to measure decomposition onset temperatures. Compare under inert (N₂) vs. oxidative (O₂) atmospheres.
- Controlled Replicates : Repeat stability tests using identical equipment (e.g., Mettler Toledo DSC3) to minimize instrument bias. Purity discrepancies (>98% vs. 90%) often explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
